(4aR,7aS)-rel-Octahydro-cyclopentapyrazine
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Overview
Description
(4aR,7aS)-rel-Octahydro-cyclopentapyrazine is a bicyclic compound that belongs to the class of heterocyclic organic compounds It is characterized by a cyclopentane ring fused to a pyrazine ring, resulting in a unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-rel-Octahydro-cyclopentapyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and scalability. The use of advanced catalytic systems and automated control mechanisms allows for efficient and cost-effective production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-rel-Octahydro-cyclopentapyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
(4aR,7aS)-rel-Octahydro-cyclopentapyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4aR,7aS)-rel-Octahydro-cyclopentapyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Nepetalactone: A bicyclic compound with similar structural features, known for its biological activity.
Hexahydro-4aH-cyclopenta[b][1,4]dithiine: Another bicyclic compound with distinct chemical properties.
1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide: A related compound with different functional groups .
Uniqueness
(4aR,7aS)-rel-Octahydro-cyclopentapyrazine is unique due to its specific stereochemistry and the resulting three-dimensional structure. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-7(3-1)9-5-4-8-6/h6-9H,1-5H2/t6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWGVEJBTWMJEP-KNVOCYPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)NCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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